2-(Tributylstannyl)thiophene
Overview
Description
2-(Tributylstannyl)thiophene is an organotin compound with the molecular formula C16H30SSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in the Stille coupling reaction. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
It has been used to synthesize diphenylquinoxaline monomer for electrochromism polymers .
Mode of Action
2-(Tributylstannyl)thiophene acts as a reactant in the Stille coupling reaction . The Stille reaction is a powerful carbon-carbon bond-forming reaction in organic chemistry .
Biochemical Pathways
Its role in the synthesis of diphenylquinoxaline monomer suggests it may influence pathways related to electrochromism .
Result of Action
Its use in the synthesis of diphenylquinoxaline monomer for electrochromism polymers suggests it may have effects on the optical properties of these materials .
Action Environment
It should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
The tin compound attached to the thiophene ring imparts unique electrical properties to 2-(Tributylstannyl)thiophene, making it useful in the field of organic electronics
Cellular Effects
This compound has exhibited antibacterial efficiency against Staphylococcus aureus and Escherichia coli
Molecular Mechanism
It is known that it can be used as a reactant in Stille coupling reactions , which involve efficient carbon-carbon bond formation .
Preparation Methods
2-(Tributylstannyl)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction conditions include heating the mixture to a temperature of around 95°C and using anhydrous solvents to ensure the purity of the product .
Chemical Reactions Analysis
2-(Tributylstannyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, the compound can participate in such reactions under appropriate conditions.
Scientific Research Applications
2-(Tributylstannyl)thiophene has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties.
Comparison with Similar Compounds
2-(Tributylstannyl)thiophene can be compared with other organotin compounds, such as:
2-(Tributylstannyl)pyridine: Similar to this compound, this compound is used in Stille coupling reactions but has a pyridine ring instead of a thiophene ring.
2-(Tributylstannyl)furan: This compound also participates in Stille coupling reactions and has a furan ring instead of a thiophene ring.
2,5-Bis(tributylstannyl)thiophene: This compound contains two tributylstannyl groups and is used in the synthesis of more complex organic molecules.
The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic properties that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
tributyl(thiophen-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTDFYOZPFNQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381420 | |
Record name | 2-(Tributylstannyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54663-78-4 | |
Record name | 2-(Tributylstannyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tri-n-butylstannyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.